molecular formula C14H24O5 B14442355 4-Acetyl-4-pentylheptanedioic acid CAS No. 76921-70-5

4-Acetyl-4-pentylheptanedioic acid

Cat. No.: B14442355
CAS No.: 76921-70-5
M. Wt: 272.34 g/mol
InChI Key: ZCQQYBGVJDBRRO-UHFFFAOYSA-N
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Description

4-Acetyl-4-pentylheptanedioic acid is an organic compound with a complex structure that includes both acetyl and pentyl groups attached to a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-pentylheptanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a heptanedioic acid derivative with a pentyl halide, followed by acetylation using acetic anhydride or acetyl chloride under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-pentylheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or pentyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Acetyl-4-pentylheptanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Acetyl-4-pentylheptanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid: Similar in structure but with an ethoxycarbonyl group instead of a pentyl group.

    4-Acetyl-4-methylheptanedioic acid: Contains a methyl group instead of a pentyl group.

Uniqueness

4-Acetyl-4-pentylheptanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

76921-70-5

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

4-acetyl-4-pentylheptanedioic acid

InChI

InChI=1S/C14H24O5/c1-3-4-5-8-14(11(2)15,9-6-12(16)17)10-7-13(18)19/h3-10H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

ZCQQYBGVJDBRRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC(=O)O)(CCC(=O)O)C(=O)C

Origin of Product

United States

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